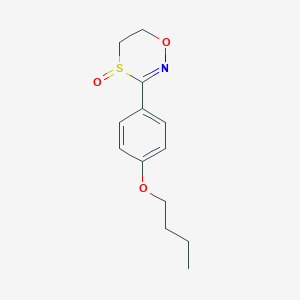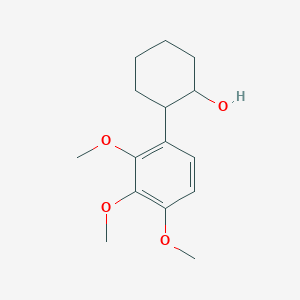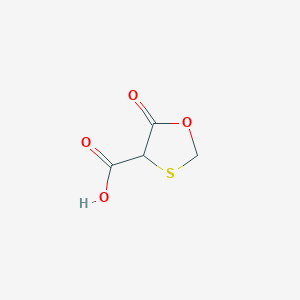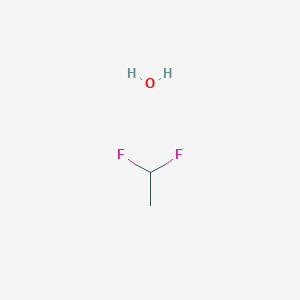
Ethane, 1,1-difluoro-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,1-difluoro-, hydrate is a compound that consists of ethane with two fluorine atoms attached to the first carbon atom, forming 1,1-difluoroethane, and water molecules forming a hydrate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Difluoroethane is typically synthesized through the mercury-catalyzed addition of hydrogen fluoride to acetylene:
HCCH+2HF→CH3CHF2
The intermediate in this process is vinyl fluoride (C2H3F), which is the monomeric precursor to polyvinyl fluoride .
Industrial Production Methods
In industrial settings, 1,1-difluoroethane is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the highly reactive and toxic intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoroethane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents and results in the formation of carbonyl compounds.
Reduction: Reduction reactions can convert 1,1-difluoroethane into simpler hydrocarbons.
Substitution: Halogenation reactions can replace one or both fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler hydrocarbons like ethane.
Substitution: Halogenated derivatives of ethane.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoroethane has a wide range of applications in scientific research, including:
Chemistry: Used as a refrigerant and a propellant in aerosol sprays due to its low boiling point and non-toxic nature.
Biology: Studied for its effects on biological systems, particularly its interactions with cellular membranes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable hydrates.
Wirkmechanismus
The mechanism of action of 1,1-difluoroethane involves its interactions with various molecular targets and pathways. It primarily acts through GABA A and glutamate receptors, influencing neurotransmission and leading to its effects on the central nervous system . Additionally, its ability to form stable hydrates allows it to interact with water molecules, influencing its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylidene fluoride
- Freon 152a
- Genetron 152a
- Propellant 152a
- Halocarbon 152A
Uniqueness
1,1-Difluoroethane is unique due to its combination of low boiling point, non-toxic nature, and ability to form stable hydrates. These properties make it particularly useful in applications where other similar compounds may not be suitable, such as in environmentally friendly refrigerants and propellants .
Eigenschaften
CAS-Nummer |
92533-01-2 |
|---|---|
Molekularformel |
C2H6F2O |
Molekulargewicht |
84.07 g/mol |
IUPAC-Name |
1,1-difluoroethane;hydrate |
InChI |
InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2 |
InChI-Schlüssel |
TZYYNNXEKYAKTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(F)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


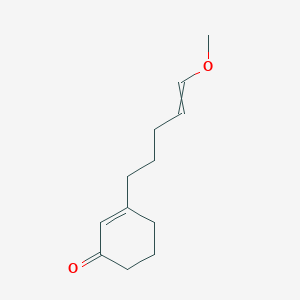
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
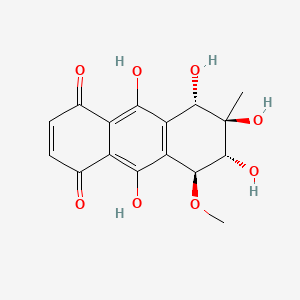
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

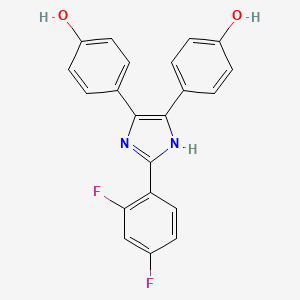
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)


![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
